molecular formula C9H12N2O4S B056477 3-Pyroglutamylthiazolidine-4-carboxylic acid CAS No. 117241-40-4

3-Pyroglutamylthiazolidine-4-carboxylic acid

Cat. No. B056477
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyroglutamylthiazolidine-4-carboxylic acid is a dipeptide . It is not a naturally occurring metabolite and is only found in certain specific conditions . Its molecular formula is C9H12N2O4S .


Molecular Structure Analysis

The molecular structure of 3-Pyroglutamylthiazolidine-4-carboxylic acid is represented by its molecular formula C9H12N2O4S . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.

Scientific Research Applications

Synthesis and Biological Evaluation

One notable application of derivatives of 3-Pyroglutamylthiazolidine-4-carboxylic acid is in the synthesis and biological evaluation of modified peptides. For instance, a study focused on synthesizing a TRH analogue incorporating the (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid moiety instead of the native L-pyroglutamic acid residue. This modification showed significant stabilization towards hydrolysis by pyroglutamyl peptidase type I and maintained in vitro prolactin-releasing activity (Brunetti et al., 2002).

Antimicrobial Properties

Another application area is in the exploration of antimicrobial properties. A study synthesized 2-arylthiazolidine-4-carboxylic acid derivatives, revealing that most 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives exhibited superior antibacterial activities against various bacterial strains than their relative 2-arylthiazolidine-4-carboxylic acid derivatives. One compound in particular showed powerful antibacterial activities against P. aeruginosa, surpassing the positive controls Penicillin G and Kanamycin B (Song et al., 2009).

Antitumor Potential

Additionally, derivatives of 3-Pyroglutamylthiazolidine-4-carboxylic acid have been studied for their potential in cancer treatment. For example, a novel compound was designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showing promising results against the growth of tumor cells in culture (Gangjee et al., 2000).

properties

IUPAC Name

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861268
Record name 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyroglutamylthiazolidine-4-carboxylic acid

CAS RN

117241-40-4
Record name Pidotimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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